molecular formula C10H11ClO3 B1624255 4-(2-Chloroethoxy)-3-methoxybenzaldehyde CAS No. 204915-71-9

4-(2-Chloroethoxy)-3-methoxybenzaldehyde

Cat. No. B1624255
CAS No.: 204915-71-9
M. Wt: 214.64 g/mol
InChI Key: DCBNVCCDXRZXOX-UHFFFAOYSA-N
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Patent
US06130237

Procedure details

A mixture of vanillin (10.00 g, 65.7 mmol), K2CO3 (45.4 g, 329 mmol), 1,2-dichloroethane (104 mL, 1.31 mol), and DMF (300 mL) was stirred at 65-70° C. for 16 h. The dichloroethane was evaporated and the remaining slurry was poured onto ice. The oil that separated was extracted with Et2O (×4) and EtOAc (×3). The combined extracts were washed with water (×3), dried (Na2SO4 /MgSO4), and evaporated to give a clear oil that solidified upon trituration with hexanes. Crystallization from Et20 gave 4-(2-chloroethoxy)-3-methoxybenzaldehyde (12.04 g, 85%) as white needles, mp 60-61° C. 1H NMR (CDCl3) δ 9.87 (s, 1 H, CHO), 7.46 (dd, J=8.0, 2.0 Hz, 1 H, H-6), 7.43 (d, J=2.0 Hz, 1 H, H-5), 6.99 (d, J=8.0 Hz, 1 H, H-2), 4.36 (t, J=6.1 Hz, 2 H, OCH2), 3.94 (s, 3 H, OCH3), 3.89 (t, J=6.1 Hz, 2 H, CH2Cl); 13C NMR δ 190.8 (CHO), 153.9 (C-4), 150.0 (C-3), 130.8 (C-1), 126.3 (C-6), 112.3 (C-2), 109.8 (C-5), 68.9 (OCH2), 56.0 (OCH3), 41.2 (CH2Cl).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
45.4 g
Type
reactant
Reaction Step One
Quantity
104 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[CH:2][C:3]1[CH:11]=[CH:10][C:8]([OH:9])=[C:5]([O:6][CH3:7])[CH:4]=1.C([O-])([O-])=O.[K+].[K+].[Cl:18][CH2:19][CH2:20]Cl>CN(C=O)C>[Cl:18][CH2:19][CH2:20][O:9][C:8]1[CH:10]=[CH:11][C:3]([CH:2]=[O:1])=[CH:4][C:5]=1[O:6][CH3:7] |f:1.2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
O=CC1=CC(OC)=C(O)C=C1
Name
Quantity
45.4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
104 mL
Type
reactant
Smiles
ClCCCl
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
67.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
was stirred at 65-70° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The dichloroethane was evaporated
ADDITION
Type
ADDITION
Details
the remaining slurry was poured onto ice
CUSTOM
Type
CUSTOM
Details
The oil that separated
EXTRACTION
Type
EXTRACTION
Details
was extracted with Et2O (×4) and EtOAc (×3)
WASH
Type
WASH
Details
The combined extracts were washed with water (×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4 /MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a clear oil that
CUSTOM
Type
CUSTOM
Details
Crystallization from Et20

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClCCOC1=C(C=C(C=O)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 12.04 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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